molecular formula C23H23FN4O4 B2787602 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide CAS No. 887220-67-9

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2787602
CAS No.: 887220-67-9
M. Wt: 438.459
InChI Key: SLCWLBBCDIUPIC-UHFFFAOYSA-N
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Description

N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a complex structure that incorporates multiple pharmacophoric features, including a 2-fluorophenyl-piperazine group, a furan heterocycle, and a 4-nitrobenzamide terminus. The piperazine ring is a common motif found in numerous biologically active compounds that target the central nervous system . Compounds featuring an arylpiperazine core, similar to this one, have been extensively investigated as potent and selective ligands for various neurotransmitter receptors, particularly dopamine and serotonin receptor subtypes . The presence of the 2-fluorophenyl substitution on the piperazine is a structural feature known to influence receptor binding affinity and selectivity. The furan and nitrobenzamide groups further contribute to the molecule's unique steric and electronic properties, making it a valuable chemical tool for researchers. Its primary research applications include exploring structure-activity relationships (SAR) in the design of new neuropsychiatric therapeutics, screening for receptor binding affinity and selectivity, and serving as a key intermediate in the synthesis of more complex chemical libraries for high-throughput screening. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c24-19-4-1-2-5-20(19)26-11-13-27(14-12-26)21(22-6-3-15-32-22)16-25-23(29)17-7-9-18(10-8-17)28(30)31/h1-10,15,21H,11-14,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCWLBBCDIUPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific conditions.

  • Step 1: Synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine

      Reactants: 2-fluorophenylpiperazine and ethylene oxide

      Conditions: The reaction is carried out in the presence of a base such as potassium carbonate at elevated temperatures.

  • Step 2: Synthesis of 2-(furan-2-yl)ethylamine

      Reactants: Furan and ethylamine

      Conditions: The reaction is typically conducted under reflux conditions with a suitable solvent like ethanol.

  • Step 3: Coupling Reaction

      Reactants: 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine and 2-(furan-2-yl)ethylamine

      Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.

  • Step 4: Nitration

      Reactants: The coupled product and nitric acid

      Conditions: The nitration reaction is carried out at low temperatures to prevent over-nitration and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-aminobenzamide.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor-ligand interactions, especially in the context of neurotransmitter systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing primarily in substituents on the piperazine ring, aromatic systems, or benzamide groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Analogous Piperazine Derivatives

Compound Name Piperazine Substituent Aromatic System Benzamide Substituent Key Findings Reference ID
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide (Target) 2-Fluorophenyl Furan-2-yl 4-Nitro Not reported in evidence; inferred properties based on structural analogs. -
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 2-Methoxyphenyl Pyridin-2-yl 4-Nitro Crystal structure resolved; potential 5-HT1A receptor binding inferred from similar PET tracers.
N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) 3-Cyanophenyl Thiophen-3-yl None (direct benzamide) 32% synthesis yield; structural flexibility at piperazine and thiophene sites.
N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide 4-Fluorophenyl Furan-2-yl Sulfonamide Structural isomer with altered electronic profile due to sulfonamide group.
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) 2,4-Dichlorophenyl Pyridin-2-yl Pentanamide Designed as D3 receptor ligand; highlights role of halogenated aryl groups.

Substituent Effects on the Piperazine Ring

  • 2-Fluorophenyl vs. 2-Methoxyphenyl (): The target compound’s 2-fluorophenyl group may enhance metabolic stability compared to the 2-methoxyphenyl analog, as fluorine’s small size and electronegativity reduce susceptibility to oxidative metabolism. The methoxy group in the analog could improve solubility but may shorten half-life due to demethylation pathways .
  • Halogenated vs. In contrast, 2,4-dichlorophenyl (7o) increases lipophilicity, favoring blood-brain barrier penetration for CNS targets .

Aromatic System Variations

  • Furan-2-yl vs. Thiophene-containing analogs (e.g., 3a) may exhibit stronger π-π stacking with aromatic residues in receptors .
  • Pyridin-2-yl (): The pyridine ring in the methoxyphenyl analog introduces a basic nitrogen, which could facilitate salt bridge formation in acidic binding pockets, a feature absent in the target compound’s furan system .

Benzamide and Sulfonamide Modifications

  • 4-Nitrobenzamide (Target vs. ): The nitro group’s electron-withdrawing nature may stabilize the amide bond and enhance receptor affinity through dipole interactions. However, it could also reduce solubility compared to unsubstituted benzamides .
  • Sulfonamide vs.

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly in relation to its interactions with nucleoside transporters and other pharmacological targets.

Chemical Structure

The molecular formula of this compound is C23H23FN4O4C_{23}H_{23}FN_{4}O_{4}, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen. The structure includes:

  • A piperazine ring substituted with a 2-fluorophenyl group .
  • A furan moiety linked through an ethylene bridge to a 4-nitrobenzamide .

This structural arrangement suggests potential interactions with various biological systems.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activity, particularly as inhibitors of equilibrative nucleoside transporters (ENTs) . ENTs are crucial for nucleoside metabolism and are implicated in various diseases, including cancer and viral infections.

The compound's interaction with ENTs may involve:

  • Competitive inhibition : Binding to the transporter and preventing nucleoside uptake.
  • Selectivity : Modifications in the piperazine and furan moieties can influence selectivity towards different ENT subtypes, enhancing therapeutic efficacy.

Efficacy Against Cancer

Recent studies have demonstrated that derivatives of this compound exhibit moderate to significant efficacy against human breast cancer cells. For instance:

  • Compound 5e showed an IC50 value of 18 µM , comparable to Olaparib (IC50 = 57.3 µM), indicating potential use in cancer therapy .

Interaction Studies

Interaction studies have revealed:

  • The compound's ability to inhibit PARP1 catalytic activity , a key enzyme involved in DNA repair pathways. Compounds tested showed varying degrees of inhibition at different concentrations, suggesting dose-dependent effects on cancer cell viability .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights differences in biological activity:

Compound NameStructural FeaturesBiological Activity
4-{[4-(Fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amineContains piperazine and fluorophenyl groupsENT inhibitor
1-{[4-(Fluorophenyl)piperazin-1-yl]methyl}-3-morpholinopropanamideMorpholine instead of furanPotential ENT inhibitor
4-{[4-(Chlorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-3-carboxamideChlorine substitutionDifferent selectivity profile

This table illustrates how variations in structure can lead to differences in selectivity and efficacy against specific biological targets.

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

  • Case Study on Cancer Cell Lines :
    • Researchers tested the compound on various breast cancer cell lines, noting that it significantly increased apoptosis markers such as CASPASE 3/7 activity in a dose-dependent manner.
    • The results indicated that the compound could induce cell death effectively at concentrations comparable to established therapies like Olaparib.
  • Study on Nucleoside Transport Inhibition :
    • A study focused on the inhibition of ENT activity revealed that modifications to the piperazine ring enhanced binding affinity towards specific ENT subtypes, suggesting a tailored approach for drug design targeting nucleoside transport mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via multi-step reactions. A typical approach involves:

  • Step 1 : Condensation of 2-furan-carboxaldehyde with ethylenediamine to form a Schiff base intermediate.
  • Step 2 : Introduction of the 4-(2-fluorophenyl)piperazine moiety via nucleophilic substitution, often using DMF as a solvent and K₂CO₃ as a base under reflux (80–100°C, 6–8 hours) .
  • Step 3 : Coupling with 4-nitrobenzoyl chloride in dichloromethane at 0–5°C to minimize side reactions .
  • Optimization : Reaction progress is monitored via TLC, and purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 481.18) .
  • X-ray Crystallography : Resolves stereochemistry; monoclinic crystal systems (space group P2₁/n) with unit cell parameters (e.g., a = 11.480 Å, β = 108.5°) provide conformational insights .

Q. How is preliminary pharmacological screening conducted for this compound?

  • Methodology :

  • In vitro assays : Test against targets like dopamine D₂/D₃ receptors (IC₅₀ values via radioligand binding assays) or acetylcholinesterase (Ellman’s method for Alzheimer’s applications) .
  • Dose-response curves : Generated using concentrations from 1 nM to 100 µM to calculate EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions between in vitro activity and in vivo efficacy?

  • Methodology :

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral administration in rodents (Cₘₐₓ, t₁/₂) .
  • Metabolite identification : Use liver microsomes + NADPH to detect phase I/II metabolites .
  • Blood-brain barrier (BBB) penetration : Evaluate using parallel artificial membrane permeability assays (PAMPA-BBB) .

Q. How are structure-activity relationship (SAR) studies designed to improve target selectivity?

  • Methodology :

  • Substituent modification : Replace the 4-nitrobenzamide group with bioisosteres (e.g., sulfonamides) or alter the piperazine’s aryl group (e.g., 2-methoxyphenyl vs. 2,3-dichlorophenyl) .
  • Computational docking : Use AutoDock Vina to predict binding poses with targets (e.g., dopamine receptors) and calculate binding energies (ΔG) .
  • Functional group tuning : Introduce polar groups (e.g., hydroxyl) to enhance solubility without compromising receptor affinity .

Q. What experimental approaches validate the compound’s mechanism of action in neurodegenerative disease models?

  • Methodology :

  • In vivo models : Administer compound (1–10 mg/kg, i.p.) to transgenic Alzheimer’s mice (e.g., APP/PS1) and assess cognitive improvement via Morris water maze .
  • Biomarker analysis : Quantify Aβ₄₂ and tau phosphorylation in brain homogenates using ELISA .
  • Neuroinflammation assays : Measure IL-6 and TNF-α levels in microglial cultures via qPCR .

Q. How are stability and degradation pathways analyzed under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
  • HPLC-MS analysis : Identify degradation products (e.g., nitro group reduction to amine) and quantify using peak area normalization .

Data Contradiction Resolution

Q. How to address discrepancies between high in vitro potency and low in vivo toxicity?

  • Methodology :

  • Off-target profiling : Screen against CYP450 isoforms (e.g., CYP3A4) to identify metabolic inactivation .
  • Toxicogenomics : Use RNA-seq to compare gene expression in hepatocytes treated with the compound vs. controls .
  • Orthogonal assays : Confirm cytotoxicity in primary cells (e.g., human fibroblasts) to rule out assay-specific artifacts .

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